2-(4-Nitrophenoxy)ethanamine
Description
Significance and Context in Contemporary Chemical Sciences
In the realm of contemporary chemical sciences, 2-(4-Nitrophenoxy)ethanamine is valued primarily for its role as a reactive intermediate in organic synthesis. The chemical reactivity of the molecule is dictated by its distinct functional groups. The primary amine is nucleophilic and can readily participate in reactions to form amides, secondary or tertiary amines, and other nitrogen-containing structures. Concurrently, the nitro group on the phenyl ring is strongly electron-withdrawing, which enhances the electrophilic character of the aromatic ring and makes the compound a useful precursor for various chemical transformations. cymitquimica.com
The strategic placement of the ether and amine functionalities allows for the assembly of molecules with precise conformational and electronic properties. Its utility is demonstrated in the synthesis of a variety of derivatives where the core structure is modified to achieve desired chemical or biological attributes. For example, related structures are used as intermediates in the preparation of pharmaceutical agents and specialized research chemicals. ontosight.ai The synthesis of analogous compounds, such as N,N-diethyl-2-(4-nitrophenoxy)ethanamine, highlights the synthetic pathways where this class of compounds is employed, often involving the reaction of a nitrophenol with an aminoethyl halide. prepchem.com
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 98395-62-1 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₈H₁₁ClN₂O₃ | cymitquimica.comsigmaaldrich.com |
| Molecular Weight | 218.64 g/mol | cymitquimica.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| IUPAC Name | This compound;hydrochloride | sigmaaldrich.comnih.gov |
| InChI Key | UIMOMIHYFRGWIG-UHFFFAOYSA-N | sigmaaldrich.com |
Interdisciplinary Relevance for Advanced Investigations
The importance of this compound extends beyond pure synthesis into interdisciplinary fields, most notably biomedical and pharmaceutical research. Its structure serves as a valuable scaffold for the development of new biologically active agents. cymitquimica.comontosight.ai The molecule itself may act as a precursor in the synthesis of compounds designed to interact with specific biological targets like enzymes or receptors. cymitquimica.comontosight.ai
The broader structural class of nitrophenyl-containing compounds is significant in medicinal chemistry. For instance, derivatives have been investigated for their potential role in developing inhibitors of enzymes such as Hsp90, which is implicated in cancer. google.com Furthermore, the related compound, 2-(4-nitrophenyl)ethan-1-amine, has been utilized to develop a colorimetric assay for screening the activity of transaminase enzymes, showcasing the utility of the nitrophenyl-ethylamine framework in creating tools for biochemical research. researchgate.net The synthesis of molecules like N-(4-nitrophenethyl)formamide from similar starting materials further illustrates the role of this chemical family as a cornerstone for creating complex probes and potential therapeutic leads. fishersci.comfishersci.at
Table 2: Selected Research Applications and Derivatives
| Compound/Derivative | Application/Significance | Research Context | Source(s) |
| This compound | Precursor/Intermediate | Used in the synthesis of more complex molecules for potential therapeutic applications. cymitquimica.com | cymitquimica.comontosight.ai |
| N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | Pharmaceutical Intermediate | An intermediate in the synthesis of pharmaceutical agents like Dofetilide. | |
| N,N-diethyl-2-(4-nitrophenoxy)ethanamine | Synthetic Derivative | Demonstrates the synthetic utility of the 2-(4-nitrophenoxy)ethane scaffold. prepchem.com | prepchem.comchemsynthesis.com |
| 2-(4-nitrophenyl)ethan-1-amine | Assay Development | Used in a colorimetric assay to screen transaminase enzyme activity. researchgate.net | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEVUCALPWFEFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485308 | |
| Record name | 2-(4-nitrophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60814-16-6 | |
| Record name | 2-(4-nitrophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Studies of 2 4 Nitrophenoxy Ethanamine
Oxidation Reactions and Functional Group Transformations
Currently, there is a lack of specific studies in the scientific literature detailing the oxidation reactions of 2-(4-nitrophenoxy)ethanamine. However, based on general principles of organic chemistry, the primary amine group represents a potential site for oxidation. Mild oxidizing agents could potentially convert the primary amine to an oxime or a nitroso compound, while stronger oxidizing conditions might lead to the cleavage of the carbon-nitrogen bond or degradation of the molecule. The electron-withdrawing nature of the nitrophenyl group would likely influence the reactivity of the amine. Further research is required to fully elucidate the oxidative pathways of this compound.
Reduction Reactions and Amination Pathways
The reduction of the nitro group on the aromatic ring is a common and important transformation of this compound. This reaction converts the nitro compound into the corresponding aniline (B41778) derivative, 2-(4-aminophenoxy)ethanamine, which is a valuable building block in medicinal chemistry and materials science.
Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. Other common reducing agents for nitroarenes include metal hydrides like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).
The resulting 2-(4-aminophenoxy)ethanamine, with its newly formed primary aromatic amine, can then participate in a range of further reactions, including diazotization followed by substitution, acylation, and alkylation.
The primary amine of the ethylamine (B1201723) side chain can also be involved in amination pathways. For instance, reductive amination provides a method to introduce alkyl or aryl substituents onto the nitrogen atom. This reaction typically involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material.
| Reaction Type | Reagents and Conditions | Product |
| Nitro Group Reduction | H₂, Pd/C, Ethanol | 2-(4-Aminophenoxy)ethanamine |
| Nitro Group Reduction | Fe, HCl | 2-(4-Aminophenoxy)ethanamine |
| Reductive Amination | RCHO, NaBH₃CN | N-Alkyl-2-(4-nitrophenoxy)ethanamine |
Rearrangement Reactions: Photochemical and Thermal Smiles Rearrangements
A significant aspect of the reactivity of this compound involves its propensity to undergo the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. This reaction can be induced either thermally or photochemically.
In the case of this compound, the nucleophilic amino group of the side chain can attack the aromatic ring, leading to the displacement of the ether oxygen and the formation of a new carbon-nitrogen bond. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards this nucleophilic attack.
Thermal Smiles Rearrangement: Studies have shown that this compound undergoes a thermal Smiles rearrangement in alkaline aqueous solutions. lookchem.comresearchgate.net The reaction proceeds cleanly to yield N-(2-hydroxyethyl)-4-nitroaniline. The basic conditions are necessary to deprotonate the attacking amino group, increasing its nucleophilicity.
Photochemical Smiles Rearrangement: Interestingly, the photochemical behavior of this compound differs from its thermal reactivity. Photolysis of the para-isomer does not lead to a Smiles rearrangement product. lookchem.comresearchgate.net Instead, other photochemical transformations occur. This is in contrast to the meta-isomer, 2-(3-nitrophenoxy)ethanamine, which does undergo a photochemical Smiles rearrangement from its triplet excited state. lookchem.comresearchgate.net This highlights the subtle yet critical influence of the substituent position on the photochemical reaction pathways of these molecules.
| Reaction Type | Conditions | Major Product |
| Thermal Smiles Rearrangement | Alkaline water | N-(2-hydroxyethyl)-4-nitroaniline |
| Photochemical Reaction | Photolysis | No Smiles rearrangement |
Derivatization Reactions and Functional Group Interconversions
The primary amine group of this compound is a key site for a variety of derivatization reactions, allowing for the synthesis of a wide range of functionalized molecules.
N-Alkylation: The nitrogen atom can be alkylated to form secondary and tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination as discussed previously. For example, methylation can be accomplished using reagents like methyl iodide or dimethyl sulfate.
N-Acylation: Acylation of the primary amine is a straightforward process that leads to the formation of amides. This is typically carried out by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. These amide derivatives can have significantly different physical and biological properties compared to the parent amine.
Formation of Schiff Bases: The primary amine can condense with aldehydes or ketones to form Schiff bases (imines). This reaction is often reversible and is typically carried out by heating the reactants together, often with the removal of water to drive the equilibrium towards the product.
These derivatization reactions are fundamental in modifying the structure and properties of this compound, enabling its use as a versatile scaffold in the development of new compounds with specific applications.
| Reaction Type | Reagent | Functional Group Formed |
| N-Alkylation | Alkyl halide | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride | Amide |
| Schiff Base Formation | Aldehyde or Ketone | Imine |
Advanced Spectroscopic and Analytical Characterization in Research of 2 4 Nitrophenoxy Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(4-nitrophenoxy)ethanamine, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic framework.
In ¹H NMR spectroscopy, the distinct electronic environments of the protons result in a characteristic pattern of signals. The protons on the aromatic ring are significantly influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating ether oxygen. This leads to a downfield shift for the aromatic protons. Specifically, the protons ortho to the nitro group are expected to be the most deshielded, appearing at a higher chemical shift (δ) compared to the protons meta to it. The methylene (B1212753) protons of the ethanamine moiety are split into two distinct signals, corresponding to the protons adjacent to the ether oxygen (-O-CH₂-) and those adjacent to the amine group (-CH₂-NH₂). The signal for the -O-CH₂- protons appears at a lower field due to the deshielding effect of the oxygen atom. The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be variable depending on solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom. The aromatic carbons exhibit shifts influenced by their position relative to the nitro and ether groups. The carbon atom bonded to the nitro group (C-NO₂) is significantly deshielded and appears furthest downfield among the aromatic signals. The carbon attached to the ether oxygen (C-O) also shows a characteristic downfield shift. The two methylene carbons of the ethyl chain are resolved, with the carbon adjacent to the ether oxygen appearing at a lower field than the one adjacent to the nitrogen.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Aromatic H (ortho to -NO₂) | ~8.2 | Doublet |
| Aromatic H (meta to -NO₂) | ~7.0 | Doublet |
| -O-CH₂- | ~4.2 | Triplet |
| -CH₂-NH₂ | ~3.1 | Triplet |
| -NH₂ | Variable (e.g., ~1.5) | Broad Singlet |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | ~164 |
| Aromatic C-NO₂ | ~141 |
| Aromatic C (ortho to -NO₂) | ~126 |
| Aromatic C (meta to -NO₂) | ~115 |
| -O-CH₂- | ~68 |
| -CH₂-NH₂ | ~41 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent features in the IR spectrum are the strong absorption bands characteristic of the nitro group. These include a strong asymmetric stretching vibration typically observed in the 1500-1530 cm⁻¹ region and a symmetric stretching vibration around 1340-1350 cm⁻¹. The presence of the primary amine (-NH₂) group is confirmed by N-H stretching vibrations, which usually appear as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ range. The C-N stretching of the amine can be observed in the 1020-1250 cm⁻¹ region.
The aromatic ether linkage gives rise to a characteristic C-O-C asymmetric stretching band, typically found between 1200 cm⁻¹ and 1275 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are visible in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 |
| Nitro Group (-NO₂) | Asymmetric Stretch | 1500 - 1530 |
| Nitro Group (-NO₂) | Symmetric Stretch | 1340 - 1350 |
| Aromatic Ether (Ar-O-C) | C-O-C Asymmetric Stretch | 1200 - 1275 |
| Primary Amine (-CN) | C-N Stretch | 1020 - 1250 |
Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, and to gain structural information through analysis of its fragmentation patterns. The exact mass of the compound is 182.0691 g/mol .
In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be observed at an m/z value corresponding to its precise molecular weight, confirming the elemental formula C₈H₁₀N₂O₃.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The fragmentation pattern provides a "fingerprint" that aids in structural confirmation. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage adjacent to the amine group, resulting in the loss of a CH₂NH₂ radical and formation of a stable ion. A primary fragmentation would be the cleavage of the C-C bond next to the nitrogen, leading to a prominent peak at m/z 30 ([CH₂NH₂]⁺).
Cleavage of the ether bond , which can occur in two ways: cleavage of the ArO-CH₂ bond to produce a 4-nitrophenoxy radical or a 4-nitrophenoxide ion (m/z 138), or cleavage of the Ar-OCH₂ bond.
Loss of the nitro group (-NO₂) or nitric oxide (-NO) from the molecular ion or fragment ions.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 182 | [C₈H₁₀N₂O₃]⁺ | Molecular Ion |
| 138 | [C₆H₄NO₃]⁻ | Cleavage of the O-CH₂ bond (phenoxide ion) |
| 108 | [C₆H₄O₂]⁻ | Loss of NO₂ from phenoxide ion |
| 44 | [C₂H₆N]⁺ | Cleavage of the ArO-CH₂ bond |
| 30 | [CH₄N]⁺ | Alpha-cleavage at the amine |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.
The method generally utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. Due to the presence of the basic amine group and the polar nitro group, a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is effective. The buffer, often containing a small amount of an acid like formic acid or phosphoric acid, helps to ensure good peak shape by protonating the amine group.
Detection is commonly performed using a UV detector set at a wavelength where the 4-nitrophenoxy chromophore has a strong absorbance, typically near its λmax. The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~318 nm |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of this compound in its solid, crystalline state. This method provides unambiguous proof of structure by mapping electron density within a single crystal.
To perform this analysis, a high-quality single crystal of the compound must first be grown. This crystal is then mounted and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded. By analyzing this diffraction pattern, researchers can determine the unit cell dimensions (the basic repeating block of the crystal lattice) and the space group (the symmetry operations of the crystal).
Successful refinement of the crystallographic data yields a detailed molecular model, providing precise measurements of all bond lengths, bond angles, and torsion angles. Furthermore, this technique reveals the conformation of the molecule in the solid state and elucidates intermolecular interactions, such as hydrogen bonding involving the amine group and the nitro group, as well as potential π–π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the solid material and its packing in the crystal lattice.
UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is dominated by the strong absorption of the 4-nitrophenoxy chromophore.
The primary absorption band is due to a π → π* electronic transition within the conjugated system of the benzene (B151609) ring and the nitro group. Based on data from the closely related compound 4-nitrophenol (B140041), the maximum absorption wavelength (λmax) for this transition is expected to be in the range of 318-320 nm. The intensity of this absorption is typically high, resulting in a large molar absorptivity (ε).
This characteristic strong absorption makes UV-Vis spectroscopy a highly effective tool for quantitative analysis using the Beer-Lambert law. It is also widely used to monitor the progress of chemical reactions involving the synthesis or modification of the 4-nitrophenoxy moiety. For instance, any reaction that alters the conjugation of the aromatic system, such as the reduction of the nitro group to an amine, will cause a significant shift in the λmax, allowing for real-time tracking of the reaction's progress.
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| 4-Nitrophenoxy | π → π* | ~318 - 320 |
Computational Chemistry and Theoretical Modeling of Nitrophenoxyethanamine Structures
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. youtube.comresearchgate.net By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and orbital energies of a compound. A key application of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org
The energies of the HOMO and LUMO are crucial for understanding a molecule's reactivity. growingscience.com The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) indicates the ability to accept electrons. taylorandfrancis.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. materialsciencejournal.orgirjweb.com
From these orbital energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. materialsciencejournal.orggrowingscience.com These descriptors provide a quantitative basis for comparing the reactivity of different 2-(4-Nitrophenoxy)ethanamine analogues.
Another valuable tool derived from quantum calculations is the Molecular Electrostatic Potential (MEP) map. researchgate.netnih.gov The MEP illustrates the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for predicting sites susceptible to nucleophilic and electrophilic attack and for understanding non-covalent interactions like hydrogen bonding. researchgate.netnih.gov For nitrophenoxyethanamine structures, the MEP would typically show negative potential around the oxygen atoms of the nitro group, indicating sites prone to electrophilic interaction. researchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. irjweb.com |
| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / 2η | A measure of the ability to accept electrons. growingscience.com |
Molecular Docking Simulations for Ligand-Target Interactions of Analogues
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). eurekaselect.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how analogues of this compound might interact with a specific biological target. nih.gov The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.
For nitrophenyl derivatives, a relevant target is aldose reductase, an enzyme implicated in diabetic complications. ijpbs.comnih.gov Docking simulations of this compound analogues into the active site of aldose reductase can reveal key binding interactions, such as hydrogen bonds and π-π stacking, with critical amino acid residues. frontiersin.org For instance, the nitro group might form hydrogen bonds with polar residues, while the aromatic rings could engage in hydrophobic or π-π interactions. frontiersin.orgnih.gov The results, often expressed as a docking score (e.g., in kcal/mol), help prioritize which analogues are most likely to be potent inhibitors and thus warrant synthesis and experimental testing. researchgate.netresearchgate.net
| Analogue | Modification | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Analogue A | Parent Structure | Aldose Reductase | -7.5 | Trp111, His110, Tyr48 |
| Analogue B | Addition of -OH group | Aldose Reductase | -8.2 | Trp111, His110, Ser302 |
| Analogue C | Replacement of -NO2 with -CN | Aldose Reductase | -6.8 | Trp111, Tyr48 |
| Analogue D | Addition of -Cl group | Aldose Reductase | -7.9 | Trp111, His110, Val297 |
Molecular Dynamics Simulations for Conformational Analysis and Stability of Related Compounds
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and molecular complexes over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of flexible molecules like this compound and assess the stability of its interactions with a biological target. nih.govnih.gov
In conformational analysis, MD simulations explore the potential energy surface of a molecule to identify stable low-energy conformations. mdpi.com This is particularly important for flexible molecules whose shape can significantly influence their biological activity. For ligand-protein complexes predicted by docking, MD simulations are used to validate the stability of the binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site are monitored over the simulation time. A stable, low RMSD value suggests a stable binding mode. nih.gov
Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can be analyzed to identify which parts of the protein become more or less flexible upon ligand binding. This information can provide insights into the mechanism of action and the allosteric effects of the ligand. nih.gov
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) studies are central to medicinal chemistry and aim to understand how changes in a molecule's structure affect its biological activity. nii.ac.jpnih.gov By systematically synthesizing and testing a series of analogues, researchers can identify which chemical groups (pharmacophores) are essential for activity and which can be modified to improve properties like potency or selectivity.
For nitrophenoxyethanamine analogues investigated as aldose reductase inhibitors, SAR studies have revealed key structural requirements. ijpbs.com For example, the presence and position of the nitro group, the nature of the ether linkage, and substitutions on the aromatic rings can all have a significant impact on inhibitory potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that predicts the activity (e.g., IC50) based on these descriptors. ijpbs.comnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. mdpi.comnih.gov
| Structural Modification on Phenoxy Ring | Effect on Aldose Reductase Inhibition | Interpretation |
|---|---|---|
| 4-Nitro group (Parent) | Baseline activity | Essential for interaction in the active site. |
| 2-Nitro group | Decreased activity | Steric hindrance or improper orientation for binding. |
| Addition of 3-Fluoro group | Increased activity | Enhances binding affinity, possibly through new interactions. |
| Replacement of Nitro with Cyano | Significantly decreased activity | The nitro group's specific electronic properties are crucial. |
| No substituent | Loss of activity | The electron-withdrawing group is critical for activity. |
Energy Gap Models for Reaction Regioselectivity
Frontier Molecular Orbital (FMO) theory provides a framework for understanding the regioselectivity of chemical reactions, which is the preference for one direction of bond-making or breaking over all other possibilities. wikipedia.orgbohrium.com According to FMO theory, the course of many reactions is determined by the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). taylorandfrancis.comfiveable.me The regioselectivity is governed by the orbital overlap; the reaction will preferentially occur at the atoms where the HOMO and LUMO have the largest coefficients, leading to the most effective stabilization. libretexts.org
The energy gap between the interacting HOMO and LUMO is also critical. A smaller energy gap leads to a stronger interaction and a faster reaction rate. growingscience.com In reactions involving nitrophenoxyethanamine analogues, such as nucleophilic aromatic substitution, FMO theory can be used to predict the most likely site of attack on the aromatic ring. The strong electron-withdrawing nature of the nitro group lowers the energy of the LUMO and increases the magnitude of the orbital coefficients on the carbon atoms at the ortho and para positions, making them more susceptible to nucleophilic attack. nih.gov By calculating the HOMO-LUMO energies and orbital distributions for potential reactants, energy gap models can effectively predict the most probable and regiochemically favored reaction product.
Biological Activity and Mechanistic Investigations of Nitrophenoxyethanamine Compounds
Potential Antimicrobial Properties and Proposed Mechanisms of Action
Research into nitroaromatic compounds has revealed their potential as antimicrobial agents. encyclopedia.pubnih.gov Derivatives of 2-(4-nitrophenoxy)ethanamine are believed to exhibit similar properties, with studies on related structures showing activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
The proposed mechanism of action for the antimicrobial effects of these nitro compounds is multifaceted. A central hypothesis involves the enzymatic reduction of the nitro group within the microbial cell. encyclopedia.pub This reduction process, often carried out by bacterial nitroreductases, generates highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals. encyclopedia.pubpatsnap.com These reactive species are thought to induce cellular damage through various mechanisms:
DNA Damage: The reactive intermediates can covalently bind to bacterial DNA, leading to strand breaks and adduct formation, which ultimately disrupts DNA replication and transcription, leading to cell death. patsnap.comnih.gov
Enzyme Inhibition: Essential bacterial enzymes involved in critical metabolic pathways, such as the citric acid cycle and glycolysis, can be inactivated by these reactive species. patsnap.comdrugbank.com
The antimicrobial efficacy of nitrophenoxyethanamine derivatives is often influenced by the nature and position of substituents on the aromatic ring, which can affect their lipophilicity and ability to penetrate bacterial cell membranes. encyclopedia.pub
Table 1: Antimicrobial Activity of Related Nitroaromatic Compounds
| Compound Class | Target Organisms | Proposed Mechanism of Action |
| 5-Nitroimidazole Derivatives | Anaerobic Bacteria, Parasites | Intracellular reduction of the nitro group to form toxic radicals that damage DNA. encyclopedia.pubnih.gov |
| Nitrofurans | Gram-positive and Gram-negative bacteria | Inhibition of bacterial enzymes involved in carbohydrate metabolism and interference with DNA, RNA, and protein synthesis. patsnap.com |
| Nitrobenzyl-oxy-phenol Derivatives | Moraxella catarrhalis | Specific mechanism not fully elucidated, but activity is comparable to some standard antibiotics. nih.gov |
In Vitro Anticancer Activity and Cellular Pathway Modulation for Related Derivatives
Several studies have indicated that derivatives structurally related to this compound possess in vitro anticancer activity. A notable characteristic of some of these compounds is their selective cytotoxicity, showing a greater effect on cancer cell lines compared to normal, healthy cells. This selectivity is a crucial aspect of developing effective chemotherapeutic agents.
The anticancer mechanism of these derivatives is believed to be linked to the modulation of cellular pathways that control cell proliferation and apoptosis (programmed cell death). Research has suggested that these compounds can influence the expression of key proteins involved in the apoptotic cascade. For instance, they may alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, such as Bax and Bcl-2, thereby promoting apoptosis in malignant cells.
The presence of the nitro group is considered important for this activity. It is hypothesized that the nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). An increase in intracellular ROS can induce oxidative stress, which in turn can trigger apoptotic pathways in cancer cells.
Table 2: In Vitro Anticancer Activity of a Related Nitrophenoxyethanamine Derivative
| Cell Line | IC50 Value | Observed Effect |
| Prostate Cancer | ~900 nM | Inhibition of cell growth. |
| Breast Cancer (Xenograft Model) | Not specified | Significant reduction in tumor growth. |
Anti-inflammatory and Analgesic Properties of Related Analogues
Analogues of this compound have been investigated for their potential anti-inflammatory and analgesic properties. For example, nitroparacetamol, a nitric oxide-releasing derivative of paracetamol, has demonstrated both anti-inflammatory and augmented antinociceptive (pain-relieving) activities in animal models. nih.gov This suggests that the incorporation of a nitro group into the structure of known analgesic compounds can enhance their therapeutic effects.
The mechanism behind the anti-inflammatory action of these related analogues is often attributed to the inhibition of cyclooxygenase (COX) enzymes. mdpi.commdpi.com COX enzymes are key to the biosynthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting COX, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain. Some studies suggest that certain analogues may exhibit a degree of selectivity for COX-2 over COX-1, which could potentially lead to a more favorable side-effect profile. nih.gov
Furthermore, some nitroaromatic compounds have been noted to possess some anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. patsnap.com
Table 3: Anti-inflammatory and Analgesic Activity of Related Compounds
| Compound | Model | Effect | Proposed Mechanism |
| Nitroparacetamol | Carrageenan-induced hindpaw edema (rat) | Inhibition of edema formation and mechanical hyperalgesia. nih.gov | Not fully elucidated, but involves nitric oxide release. nih.gov |
| Piroxicam Analogues | Various animal models of inflammation and pain | Antinociceptive and anti-inflammatory effects. mdpi.com | Inhibition of cyclooxygenase (COX) enzymes. mdpi.com |
| 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives | Eddy's hot plate and carrageenan-induced paw edema (mice and rats) | Analgesic and anti-inflammatory activities. researchgate.net | Not specified. |
Enzyme Interaction Studies of Related Compounds
The biological activity of nitrophenoxyethanamine-related compounds is intrinsically linked to their interactions with various enzymes. A critical aspect of their mechanism, particularly for their antimicrobial and anticancer effects, is their bioactivation by nitroreductase enzymes. nih.gov These enzymes catalyze the reduction of the nitro group, a crucial step in generating the biologically active, reactive species. nih.gov
Beyond bioactivation, these compounds and their derivatives may act as inhibitors of other key enzymes. For instance, there is speculation that they could inhibit acetylcholinesterase, an enzyme critical in the nervous system, which suggests potential applications in neurodegenerative diseases. The structural features of these compounds, including the phenoxy and ethanamine moieties, provide a scaffold that can be modified to target the active sites of specific enzymes.
The study of enzyme kinetics, such as determining Michaelis-Menten parameters and IC₅₀ values, is essential in understanding the potency and mechanism of enzyme inhibition by these compounds.
Receptor Modulation and Signaling Pathway Research for Analogues
Analogues of this compound, particularly those with a phenolic structure, have the potential to modulate various intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. nih.gov Phenolic compounds are known to influence a broad range of signaling cascades, including:
NF-κB (Nuclear Factor-kappa B) Pathway: This pathway is a key regulator of the inflammatory response. Some phenolic compounds can inhibit the activation of NF-κB, leading to a decrease in the expression of pro-inflammatory genes. nih.govresearchgate.net
MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways are involved in cellular responses to a variety of stimuli and regulate processes such as cell proliferation, differentiation, and apoptosis. Modulation of MAPK pathways by phenolic compounds can contribute to their anticancer and anti-inflammatory effects. nih.govresearchgate.net
PI3K/Akt Pathway: This is a critical pathway for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis, which is a desirable outcome in cancer therapy. nih.gov
High-Throughput Screening Methodologies for Biological Activity Identification
High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly assessing the biological or biochemical activity of a large number of compounds. arvojournals.orgsemanticscholar.org For compounds like this compound and its derivatives, HTS can be employed to identify and characterize their potential therapeutic activities.
HTS methodologies typically involve the use of automated platforms to perform a large number of parallel assays, often in microtiter plates (96-, 384-, or 1536-well formats). mdpi.com Both biochemical and cell-based assays are utilized:
Biochemical Assays: These assays measure the effect of a compound on a specific molecular target, such as an enzyme or a receptor. Common readouts include fluorescence, luminescence, and absorbance. mdpi.com
Cell-Based Assays: These assays assess the effect of a compound on whole cells, providing information on its biological activity in a more physiological context. mdpi.com Parameters such as cell viability, proliferation, apoptosis, and the activation of specific signaling pathways can be measured. enamine.net
Quantitative HTS (qHTS) is an advanced approach that generates concentration-response curves for every compound in a library, providing more detailed information on their potency and efficacy in a single experiment. semanticscholar.org The data generated from HTS campaigns can be used to identify "hits"—compounds with a desired biological activity—which can then be further optimized to develop lead compounds for new drugs.
Pharmacological Research and Pharmacokinetic/pharmacodynamic Studies of Nitrophenoxyethanamine Analogues
Principles of Pharmacokinetic-Pharmacodynamic (PK/PD) Analysis in Drug Discovery
Pharmacokinetic-Pharmacodynamic (PK/PD) analysis is a cornerstone of drug discovery that quantitatively describes the relationship between a drug's exposure (concentration over time) and its observed effect. ovid.com Unlike conventional dose-effect analysis, which relates the administered dose to the response, PK/PD modeling connects the pharmacological effect to the actual concentration of the drug within a specific body compartment, such as the bloodstream. nih.gov This approach provides deeper insights into the mechanisms of drug action and helps in translating preclinical data to clinical settings. ovid.com
The core principles of PK/PD analysis involve:
Pharmacokinetics (PK): This discipline studies the processes of absorption, distribution, metabolism, and excretion (ADME) that a drug undergoes in the body. nih.gov It mathematically describes the journey of the drug and its resulting concentration profile over time.
Pharmacodynamics (PD): This field focuses on the biochemical and physiological effects of the drug on the body, including the mechanism of action and the relationship between drug concentration and effect. drugbank.com
PK/PD Modeling: This integrates PK and PD data to establish a mathematical relationship between drug exposure and its effect. clinpgx.org The goal is to predict the necessary exposure level and duration required to achieve a therapeutic effect, thereby maximizing the potential for success of a drug candidate. clinpgx.org
Effective PK/PD modeling early in the drug discovery process can help identify optimal chemical properties, understand mechanisms of action, reduce the number of animal studies required, and improve the translation of findings from preclinical species to humans. ovid.com
In Vivo and In Vitro Pharmacokinetic Profiling of Analogues
The pharmacokinetic profile of a drug candidate determines its concentration at the target site and, consequently, its efficacy and safety. This profiling is conducted through a combination of in vitro (in a lab setting) and in vivo (in a living organism) studies. For analogues of 2-(4-nitrophenoxy)ethanamine, such as the selective norepinephrine (B1679862) reuptake inhibitor Atomoxetine, extensive pharmacokinetic studies have been performed.
Atomoxetine, a phenoxy-phenyl-propanamine analogue, demonstrates rapid and complete absorption after oral administration. nih.gov Its absolute oral bioavailability is high, ranging from 63% to 94%, depending on the patient's metabolic status. nih.govfda.gov Peak plasma concentrations are typically reached within 1 to 2 hours post-administration. ovid.comfda.gov The drug is highly bound (approximately 99%) to plasma proteins, primarily albumin. nih.govclinpgx.org
The disposition of Atomoxetine is significantly influenced by an individual's genetic makeup, specifically the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. fda.gov This leads to two distinct populations: extensive metabolizers (EMs) and poor metabolizers (PMs). ovid.com As shown in the table below, these differences profoundly impact the drug's half-life and clearance.
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |
|---|---|---|---|
| Absolute Bioavailability (F) | ~63% | ~94% | fda.gov |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | ~3-5 hours | nih.govnih.gov |
| Plasma Half-life (t½) | ~5 hours | ~24 hours | fda.gov |
| Apparent Plasma Clearance (CL/F) | 0.35 L/h/kg | 0.03 L/h/kg | ovid.com |
| Volume of Distribution (Vd) | 0.85 L/kg (IV administration) | nih.gov |
Assessment of Pharmacodynamic Effects and Exposure-Response Relationships for Analogues
The assessment of pharmacodynamic effects involves measuring the physiological and biochemical responses to a drug. The exposure-response relationship describes how the magnitude of this response changes as a function of drug exposure (e.g., plasma concentration). nih.gov This relationship is critical for defining the optimal dose and therapeutic window for a drug. researchgate.net
For analogues like Atomoxetine, the primary pharmacodynamic effect is the selective inhibition of the presynaptic norepinephrine transporter (NET). clinpgx.org The therapeutic effect in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) is thought to be directly related to this mechanism. fda.gov Exposure-response analyses for Atomoxetine have shown that its efficacy is correlated with plasma concentrations. Studies have aimed to link the unbound drug concentration in the brain's extracellular fluid to the inhibition constant (Ki) for the human norepinephrine transporter (hNET). nih.gov Simulations predicted that standard oral doses could achieve unbound brain concentrations significantly higher than the hNET Ki, sustaining this level for many hours post-dose, which correlates with its therapeutic activity. nih.gov
While specific pharmacodynamic data for nitrophenoxyethanamine analogues are not widely published, the principles remain the same. The goal is to establish a clear link between systemic exposure (often measured as the Area Under the Curve, or AUC, of the plasma concentration-time profile) and a specific biomarker or clinical endpoint. researchgate.net
Drug Metabolism Studies and Metabolite Identification of Related Structures
Drug metabolism studies are essential to understand how a compound is chemically altered by the body, which affects its activity and elimination. For nitrophenoxyethanamine analogues, two key structural features guide their metabolism: the phenoxyethanamine core and the nitroaromatic group.
The phenoxyethanamine structure is present in many drugs, including Atomoxetine. Its metabolism is primarily oxidative, occurring via the cytochrome P450 (CYP) enzyme system in the liver. fda.gov The main metabolic pathways for Atomoxetine include:
Aromatic Ring Hydroxylation: This is the primary pathway, mediated mainly by the CYP2D6 enzyme, which forms the major active metabolite, 4-hydroxyatomoxetine. ovid.comclinpgx.org
N-demethylation: A secondary pathway, mediated by CYP2C19, forms N-desmethylatomoxetine. clinpgx.org
Benzylic Hydroxylation: Another minor oxidative pathway. ovid.com Following oxidation, the primary metabolite, 4-hydroxyatomoxetine, is subsequently conjugated with glucuronic acid and excreted in the urine. ovid.com
For analogues containing a nitro group, a critical metabolic pathway is nitroreduction. This process is catalyzed by nitroreductase enzymes and can proceed through a six-electron reduction to sequentially form nitroso, N-hydroxylamino, and finally, amino functional groups. These reactive intermediates can influence the compound's biological activity and toxicological profile.
| Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite(s) | Reference |
|---|---|---|---|
| Aromatic Hydroxylation (Major) | CYP2D6 | 4-hydroxyatomoxetine | clinpgx.org |
| N-Demethylation (Minor) | CYP2C19 | N-desmethylatomoxetine | clinpgx.org |
| Conjugation | Glucuronosyltransferases | 4-hydroxyatomoxetine-O-glucuronide | ovid.com |
Bioavailability and Distribution Studies in Model Systems
Bioavailability refers to the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form. wikipedia.org It is a critical parameter that influences the choice of administration route and dose. As noted previously, the oral bioavailability of the analogue Atomoxetine is high but variable, ranging from 63% in extensive metabolizers to 94% in poor metabolizers, highlighting the significant impact of first-pass metabolism in the liver. nih.govfda.gov
Distribution studies describe how a drug spreads throughout the various tissues and fluids of the body after it enters the bloodstream. The volume of distribution (Vd) is a key parameter; a low Vd suggests the drug is largely confined to the bloodstream, while a high Vd indicates extensive distribution into tissues. For Atomoxetine, the Vd at steady-state after intravenous administration is approximately 0.85 L/kg, which is only slightly larger than the volume of total body water, suggesting moderate tissue distribution. nih.gov As a drug targeting the central nervous system, its ability to cross the blood-brain barrier is crucial. Studies have confirmed the presence of Atomoxetine in the cerebrospinal fluid (CSF) at concentrations sufficient to exert its pharmacological effect on the norepinephrine transporter. nih.gov
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Pharmaceutical Intermediates in Complex Molecule Synthesis
While direct applications of 2-(4-Nitrophenoxy)ethanamine as a pharmaceutical intermediate are not extensively documented in publicly available literature, its structural motifs are present in precursors to complex pharmaceutical compounds. The utility of structurally related compounds underscores the potential of the 2-(4-nitrophenoxy)ethylamino moiety in drug synthesis.
For instance, a derivative, N,N-Diethyl-2-(4-nitrophenoxy)ethanamine, is utilized as an intermediate in the production of local anesthetics and protein kinase (PK) inhibitors. chemicalbook.com The core structure provides a scaffold that can be further modified to achieve desired pharmacological activities.
Furthermore, the closely related compound, 4-nitrophenylethylamine hydrochloride, serves as a key intermediate in the synthesis of Mirabegron. googleapis.com Mirabegron is a medication used to treat overactive bladder. This highlights the importance of the nitrophenylethylamine framework in the construction of complex, biologically active molecules. The synthesis of various 2-(3,4-dimethoxyphenyl)ethylamine derivatives has also been explored for their anti-ulcer activities, showcasing the therapeutic potential of this class of compounds. nih.gov
The following table summarizes the applications of compounds structurally related to this compound in pharmaceutical synthesis:
| Intermediate Compound | Application |
| N,N-Diethyl-2-(4-nitrophenoxy)ethanamine | Synthesis of local anesthetics and PK inhibitors. chemicalbook.com |
| 4-Nitrophenylethylamine hydrochloride | Synthesis of Mirabegron. googleapis.com |
| 2-(3,4-dimethoxyphenyl)ethylamine derivatives | Investigated for anti-ulcer activities. nih.gov |
Precursors for Specialized Chemical Reagents and Ligands
The structural features of this compound make it a valuable precursor for the synthesis of specialized chemical reagents and ligands. The primary amine group can be readily functionalized to create more complex structures, while the nitrophenyl group can influence the electronic properties of the final molecule.
Research has demonstrated the synthesis of polypyridyl ligands incorporating the 4-nitrophenoxy moiety, such as 4-(4-nitrophenoxy)-N,N-bis(pyridin-2-ylmethyl)aniline. researchgate.net These types of ligands are crucial in coordination chemistry for the formation of metal complexes with potential applications in catalysis and materials science. Similarly, Schiff base ligands, which are important in the development of metal complexes, have been synthesized from related nitroaniline compounds. jocpr.comfud.edu.ng The resulting metal complexes often exhibit interesting catalytic, and biological properties.
The hydrochloride salt of the related compound, 2-(4-nitrophenyl)ethylamine, has been used in the synthesis of ortho-metalated primary phenethylamine (B48288) complexes, specifically six-membered palladacycles. fishersci.ca This demonstrates the utility of the phenethylamine backbone in organometallic chemistry for creating catalysts and other functional metal complexes.
The following table provides examples of specialized reagents and ligands synthesized from precursors related to this compound:
| Precursor/Moiety | Synthesized Reagent/Ligand | Application Area |
| 4-Nitrophenoxy moiety | 4-(4-nitrophenoxy)-N,N-bis(pyridin-2-ylmethyl)aniline researchgate.net | Coordination Chemistry |
| 4-Nitroaniline | Schiff base ligands jocpr.comfud.edu.ng | Metal Complex Synthesis |
| 2-(4-Nitrophenyl)ethylamine hydrochloride | Ortho-metalated primary phenethylamine complexes (palladacycles) fishersci.ca | Organometallic Chemistry |
Utility in the Development of Novel Functional Materials
Derivatives of this compound are valuable in the field of materials science, particularly in the synthesis of functional polymers. The nitrophenyl group can impart specific properties, such as thermal stability and defined electronic characteristics, to polymeric structures.
One significant application is in the creation of molecularly imprinted polymers (MIPs). mdpi.com N-(2-arylethyl)-2-methylprop-2-enamides, where the aryl group can be a nitrophenyl moiety, have been used as functional monomers in the synthesis of MIPs. mdpi.com These polymers are designed to have high selectivity for a specific target molecule, making them useful in separation science, sensor technology, and catalysis. The 2-(4-nitrophenyl)ethylamino portion acts as a template-directing group during the polymerization process.
The general approach for creating these functional polymers is outlined in the table below:
| Polymer Type | Role of this compound Derivative | Potential Applications of the Material |
| Molecularly Imprinted Polymers (MIPs) | Acts as a functional monomer to create specific recognition sites within the polymer matrix. mdpi.com | Separation science, sensors, and catalysis. mdpi.com |
Applications in Bioconjugate Chemistry
The reactive amine group of this compound and its derivatives allows for their incorporation into bioconjugation strategies. Bioconjugation is the process of linking molecules, such as proteins, antibodies, or nucleic acids, to other molecules to create novel functionalities.
A PEGylated (Polyethylene glycol) derivative, 2-(2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine, is a commercially available reagent used in bioconjugation. chemscene.com The PEG spacer enhances the solubility and biocompatibility of the molecule, while the terminal amine can be used for attachment to biomolecules. The nitrophenyl group can serve as a spectroscopic probe or a reactive handle for further chemical modifications.
Furthermore, the nitrophenyl moiety is found in heterobifunctional cross-linking reagents. nih.gov These reagents are used to link two different biomolecules together. For example, succinimidyl N-[N'-(3-azido-5-nitrobenzoyl)tyrosyl]-β-alanate has been used to cross-link calmodulin to other proteins. nih.gov The nitrobenzoyl group in this reagent is a key component of the photoactive terminus.
The table below highlights the roles of this compound derivatives in bioconjugate chemistry:
| Derivative | Application in Bioconjugation |
| 2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine chemscene.com | A PEGylated building block for modifying biomolecules, enhancing solubility and providing a reactive handle. |
| Nitrophenyl-containing cross-linkers nih.gov | Used as a component of photoactive heterobifunctional reagents for linking biomolecules. |
Synthesis and Evaluation of Derivatives and Analogues of 2 4 Nitrophenoxy Ethanamine for Research Purposes
Design Principles for Structural Modification and SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to rationally designing derivatives of a lead compound like 2-(4-nitrophenoxy)ethanamine. nih.gov The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. By making systematic and targeted modifications to the parent molecule, researchers can deduce which chemical features are essential for its activity and which can be altered to enhance desired properties or reduce undesired ones. nih.gov
For nitroaromatic compounds, key design considerations often revolve around the electronic and hydrophobic properties of the molecule. nih.gov The nitro group is strongly electron-withdrawing, which significantly influences the electronic distribution across the aromatic ring and impacts the molecule's interactions with biological targets. nih.gov Quantitative structure-activity relationship (QSAR) models for nitroaromatics have shown that hydrophobicity, electrostatic interactions, and van der Waals forces are significant contributors to their biological effects. nih.gov
Therefore, the design principles for modifying this compound involve:
Probing the Amine Functionality: The primary amine can be substituted to alter its basicity, hydrogen bonding capacity, and steric bulk. This helps in determining the optimal size and polarity of the substituent for a given biological target.
Evaluating Physicochemical Properties: Modifications are designed to modulate key properties such as solubility, lipophilicity (logP), and metabolic stability, which are critical for a compound's behavior in a biological system. nih.gov
Through this iterative process of design, synthesis, and evaluation, a comprehensive understanding of the SAR can be built, guiding the development of analogues with optimized properties for specific research applications. nih.gov
Synthesis of N-Substituted Ethanamine Analogues (e.g., N-methyl, N,N-diethyl, N-acetyl derivatives)
Modification of the primary amine group of this compound is a common strategy to create analogues with varied physicochemical properties. These syntheses typically involve standard organic reactions such as N-alkylation or N-acylation of the starting material.
N-Alkylation: N-methyl and N,N-diethyl derivatives are synthesized by reacting this compound with appropriate alkylating agents (e.g., methyl iodide, diethyl sulfate) under basic conditions. The degree of substitution (mono- vs. di-alkylation) can be controlled by adjusting the stoichiometry of the reactants.
N-Acetylation: The N-acetyl derivative is prepared by treating the parent amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. Unlike alkylation, which increases the basicity of the amine, acetylation converts the basic amine into a neutral amide group. This change significantly alters the molecule's ability to form ionic bonds and participate in hydrogen bonding.
Several N-substituted analogues have been documented in chemical literature, highlighting their accessibility for research purposes.
| Derivative Name | Substitution | CAS Number | Molecular Formula |
|---|---|---|---|
| N-methyl-2-(4-nitrophenoxy)ethanamine | N-methyl | 60814-17-7 | C₉H₁₂N₂O₃ |
| N,N-Diethyl-2-(4-nitrophenoxy)ethanamine | N,N-diethyl | 19881-36-8 | C₁₂H₁₈N₂O₃ calpaclab.comappchemical.com |
| N-acetyl-2-(4-nitrophenoxy)ethanamine | N-acetyl | Not Available | C₁₀H₁₂N₂O₄ |
A related compound, N-acetyl-2-(4-nitrophenyl)ethylamine, which lacks the ether oxygen, can be synthesized by adding nitric acid to an intermediate, followed by pH adjustment and recrystallization. chemicalbook.com
Modification of the Phenoxy Moiety and Nitrophenyl Substitutions
Altering the aromatic portion of this compound allows for the exploration of steric and electronic effects on the molecule's function. This can involve repositioning the existing nitro substituent or introducing new functional groups to the phenyl ring.
The rationale for these modifications is to investigate how the spatial arrangement and electron density of the aromatic ring influence interactions with target systems. For example, moving the nitro group from the para (4-position) to the ortho (2-position) or meta (3-position) can drastically change the molecule's geometry and charge distribution. Adding other substituents, such as a methyl group, introduces steric bulk and alters the hydrophobicity of the ring.
Examples of such modifications include:
Isomeric Analogues: The synthesis of positional isomers, such as those with a 2-nitrophenyl or 3-nitrophenyl group, allows for a direct assessment of the importance of the nitro group's location.
Ring Substitution: Introducing additional groups onto the phenyl ring can probe for further binding interactions or modify the molecule's metabolic profile.
The synthesis of these analogues typically starts from a correspondingly substituted nitrophenol, which is then reacted with a suitable two-carbon unit to build the ethanamine side chain.
| Derivative Name | Modification | CAS Number | Molecular Formula |
|---|---|---|---|
| N,N-Diethyl-2-(2-nitrophenoxy)ethanamine | Nitro group at position 2 | 96115-77-4 | C₁₂H₁₈N₂O₃ bldpharm.com |
| 2-(2-methyl-4-nitrophenoxy)ethanamine | Methyl group at position 2 | 1251156-33-8 | C₉H₁₂N₂O₃ |
Impact of Structural Variations on Chemical and Biological Properties
The structural variations detailed in the preceding sections have a profound impact on the chemical and biological properties of the resulting analogues.
Impact on Chemical Properties:
Basicity: Substituting the primary amine with alkyl groups (e.g., methyl, diethyl) slightly increases its basicity (pKa). In contrast, N-acetylation removes the basicity entirely, as the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This fundamental change affects the ionization state of the molecule at physiological pH.
Electronic Profile: The position of the electron-withdrawing nitro group governs the electronic properties of the aromatic ring. Moving the nitro group from the para to the ortho or meta position alters the molecule's dipole moment and the reactivity of the phenoxy ether linkage. The presence of the nitro group generally makes the compound more resistant to oxidative degradation. nih.gov
Solubility and Lipophilicity: Each modification alters the balance between hydrophilicity and lipophilicity. N-acetylation increases the potential for hydrogen bonding, while N-alkylation increases lipophilicity. These changes affect the molecule's solubility in aqueous and organic media.
Impact on Biological Properties: While comprehensive biological data for every derivative is not publicly available, the motivation for these syntheses is rooted in exploring and optimizing biological activity. The compound N,N-Diethyl-2-(4-nitrophenoxy)ethanamine is known as an intermediate used in the production of local anesthetics, protein kinase (PK) inhibitors, and other biologically active molecules. chemicalbook.com This indicates that the 4-nitrophenoxy)ethanamine scaffold is a component of molecules with significant biological effects.
Structural variations are intended to probe the interactions with biological targets:
Changes in the N-substituent (size, basicity, hydrogen bonding ability) can influence how the molecule fits into a binding pocket and which intermolecular forces are engaged.
The position of the nitro group and other ring substituents can be critical for achieving the correct orientation for optimal target binding. Shifting the nitro group from the para to the ortho position, for instance, creates a completely different molecular shape that may favor or preclude binding to a specific protein.
Research on related nitrophenyl compounds has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-ulcer effects, providing a strong rationale for synthesizing and evaluating new derivatives of this compound for various research purposes. researchgate.netnih.gove3s-conferences.org
Environmental Fate and Ecotoxicological Considerations in Research on Nitrophenoxyethanamine Compounds
Degradation Pathways and Half-Life Studies
The environmental degradation of "2-(4-Nitrophenoxy)ethanamine" can be expected to proceed through several potential pathways, primarily involving the transformation of the nitro group and the cleavage of the ether linkage. Abiotic processes such as photolysis may contribute to its degradation, particularly in sunlit surface waters. frontiersin.org However, microbial degradation is typically the primary mechanism for the breakdown of nitroaromatic compounds in the environment. cswab.orgnih.gov
The half-life of a compound is a key indicator of its persistence. rsc.org While specific half-life data for "this compound" is not available, studies on related compounds like 4-nitrophenol (B140041) provide valuable insights. The half-life of 4-nitrophenol can vary significantly depending on environmental conditions such as the presence of adapted microbial populations and sunlight. nih.gov For instance, the photocatalytic degradation of 4-nitrophenol can be effective, but the degradation rate and completeness are dependent on the catalyst and reaction conditions. frontiersin.orgresearchgate.net In standardized aquatic degradation tests, 4-nitrophenol has shown variable results, being classified as both readily and not easily biodegradable, highlighting the influence of inoculum characteristics. nih.gov
Table 1: Representative Degradation Data for Structurally Related Nitroaromatic Compounds
| Compound | Degradation Process | Half-Life/Degradation Rate | Environmental Compartment | Reference |
| 4-Nitrophenol | Homogeneous Fenton Oxidation | 93.6% degradation in 40 min | Aqueous | eeer.org |
| 4-Nitrophenol | Photocatalysis (C, N-TiO2) | k = 4.87 × 10⁻³ min⁻¹ | Aqueous | frontiersin.org |
| Pyriproxyfen | Aerobic Metabolism | 6.4 to 9.0 days | Sandy Loam Soil | piat.org.nz |
| Pyriproxyfen | Aerobic Aquatic Metabolism | 16.2 to 20.8 days | Lake Sediment and Water | piat.org.nz |
This table presents data for compounds structurally related to "this compound" to provide an indication of potential degradation behavior. Data for the specific target compound is not available.
Microbial Metabolism and Environmental Biotransformation
The biotransformation of nitroaromatic compounds by microorganisms is a key process in their environmental fate. slideshare.net Bacteria have evolved diverse enzymatic strategies to metabolize these compounds, which can occur under both aerobic and anaerobic conditions. nih.govdtic.mil
Under aerobic conditions, the initial attack on the nitroaromatic ring often involves oxygenases. nih.gov Monooxygenase and dioxygenase enzymes can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite. nih.govresearchgate.net For 4-nitrophenol, a well-studied analogue, one pathway involves a monooxygenase that converts it to 4-nitrocatechol, which is then further degraded. dtic.mil Another pathway involves the initial reduction of the nitro group.
Under anaerobic conditions, the primary transformation is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, catalyzed by nitroreductases. nih.govnih.gov This can lead to the formation of the corresponding aminophenoxyethanamine from "this compound". While this reduction can be a detoxification step, the resulting aromatic amines can also be persistent and pose their own toxicological concerns. The complete mineralization of nitroaromatic compounds by a single anaerobic strain is considered rare. slideshare.net
Several bacterial genera, including Pseudomonas, Bacillus, and Rhodococcus, have been identified with the ability to degrade nitroaromatic compounds. researchgate.net The specific metabolic pathway utilized depends on the microbial species and the specific structure of the chemical. nih.govnih.gov
Assessment of Environmental Persistence and Mobility
The environmental persistence of a chemical is its ability to resist degradation, while mobility refers to its movement through environmental compartments such as soil and water. For nitroaromatic compounds, persistence is influenced by their resistance to microbial degradation and abiotic factors. asm.org
The mobility of organic compounds in soil is largely governed by their sorption to soil particles. nih.gov This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov Compounds with high Koc values tend to adsorb strongly to soil and are less mobile, while those with low Koc values are more likely to leach into groundwater. orst.educaliforniaagriculture.org The sorption of nitroaromatic compounds to soil is complex and influenced by the soil organic matter content and clay mineralogy. nih.gov The presence of the polar nitro group can lead to specific interactions, such as π-π electron donor-acceptor interactions with soil organic matter, making their sorption behavior different from nonpolar organic compounds. nih.gov
Given the structural similarity to 4-nitrophenol, which is highly soluble in water, "this compound" may also exhibit significant mobility in soil, particularly in soils with low organic matter content. eeer.orgnih.gov This potential for mobility raises concerns about the contamination of groundwater resources.
Table 2: Physicochemical Properties Influencing Environmental Fate of a Related Compound
| Compound | Property | Value | Implication for Environmental Fate | Reference |
| 4-Nitrophenol | Water Solubility | High | High potential for mobility in water and soil | eeer.orgnih.gov |
| Nitrobenzene | Sorption | Predominantly to soil organic matter | Mobility is dependent on soil composition | nih.gov |
| 2,4-Dinitrotoluene | Sorption | Predominantly to soil organic matter | Mobility is dependent on soil composition | nih.gov |
This table provides data for a structurally related compound to infer the potential persistence and mobility of "this compound".
Research on Potential Ecotoxicological Impacts
The ecotoxicological effects of nitroaromatic compounds have been studied in a variety of aquatic and terrestrial organisms. dntb.gov.uaepa.gov In general, these compounds can exhibit significant toxicity. researchgate.netnih.gov The toxicity of nitroaromatic compounds to aquatic organisms often depends on the number and position of the nitro groups and other substituents on the aromatic ring. researchgate.net
Acute toxicity is often evaluated using standardized tests on representative aquatic species such as fish, daphnids (e.g., Daphnia magna), and algae. science.govivami.com For nitroaromatic compounds, LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration causing a 50% response) values can be in the low mg/L range, indicating high toxicity. dntb.gov.uaresearchgate.net For instance, studies on various nitroaromatic compounds have shown LC50 values for freshwater fish ranging from 0.4 to 32 mg/L. dntb.gov.ua
Chronic toxicity studies, which assess the effects of longer-term, lower-level exposure, are also crucial for understanding the potential for reproductive and developmental effects in aquatic organisms. nih.govresearchgate.net Given the general toxicity of the nitroaromatic class, it is plausible that "this compound" could pose a risk to aquatic ecosystems if released into the environment. However, without specific experimental data, a definitive assessment of its ecotoxicological impact is not possible.
Table 3: Ecotoxicity Data for Representative Nitroaromatic Compounds
| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |
| o-Nitrochlorobenzene | Brocarded Carp | 96h LC50 | 36.48 | researchgate.net |
| m-Nitrochlorobenzene | Brocarded Carp | 96h LC50 | 33.5 | researchgate.net |
| 2,4-Dinitrotoluene | Brocarded Carp | 96h LC50 | 19.67 | researchgate.net |
| o-Nitrophenol | Bluegill Sunfish | 48h Median Tolerance Limit | 46.3-51.6 | epa.gov |
This table presents ecotoxicity data for representative nitroaromatic compounds to provide an indication of the potential ecotoxicological impacts of "this compound".
Future Research Directions and Translational Potential of 2 4 Nitrophenoxy Ethanamine
Emerging Synthetic Methodologies and Green Chemistry Approaches
The synthesis of 2-(4-Nitrophenoxy)ethanamine and its derivatives is poised to benefit from contemporary advances in organic synthesis, particularly those guided by the principles of green chemistry. These approaches aim to enhance efficiency, reduce waste, and minimize the use of hazardous substances. mdpi.com
Future synthetic research could focus on moving away from conventional, often harsh, reaction conditions towards more sustainable alternatives. Methodologies such as microwave-assisted organic synthesis (MAOS) offer significant advantages, including accelerated reaction times, improved yields, and the potential for solvent-free reactions. mdpi.com Similarly, the adoption of mechanochemical methods, like ball milling, could provide a solvent-free and energy-efficient route to this class of compounds. mdpi.com The exploration of biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier for creating these molecules with high selectivity and under mild, environmentally benign conditions.
Green chemistry also emphasizes the use of safer solvents and recyclable catalysts. mdpi.com Research into replacing traditional volatile organic solvents with alternatives like ionic liquids or water would constitute a significant step forward. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused would improve the atom economy and reduce the environmental footprint of synthesizing this compound derivatives. mdpi.com
| Parameter | Conventional Synthesis | Potential Green Chemistry Approaches |
|---|---|---|
| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication, Mechanical grinding |
| Solvents | Volatile organic compounds (e.g., Tetrahydrofuran) | Supercritical fluids, Ionic liquids, Water, Solvent-free conditions |
| Catalysts | Homogeneous catalysts (often toxic metals) | Heterogeneous catalysts, Biocatalysts (enzymes), Recyclable catalysts |
| Efficiency | Longer reaction times, potential for side products | Reduced reaction times, higher yields, improved selectivity mdpi.com |
| Waste Generation | Significant solvent and byproduct waste | Minimized waste streams, improved atom economy mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Areas
The chemical structure of this compound serves as a promising starting point for drug discovery programs targeting a range of diseases. The phenoxyethanamine scaffold is present in various pharmacologically active compounds, suggesting its potential for interaction with multiple biological targets.
Derivatives of related nitro-aromatic compounds have demonstrated potential as enzyme inhibitors, which could be relevant for treating metabolic or inflammatory diseases. nbinno.com Specifically, analogs such as N,N-Diethyl-2-(4-nitrophenoxy)ethanamine are utilized as intermediates in the synthesis of protein kinase (PK) inhibitors, a class of drugs with extensive applications in oncology. chemicalbook.com This suggests that novel derivatives of this compound could be designed to target specific kinases involved in cancer progression.
Furthermore, research into similar chemical structures has revealed antibacterial and antifungal properties. researchgate.net This opens an avenue for developing new antimicrobial agents, which is a critical area of research given the rise of antibiotic-resistant pathogens. The molecule could be modified to enhance its potency and spectrum of activity against various bacterial and fungal strains. The broader class of phenoxyalkylamines has also been investigated for activity as α1-adrenoceptor antagonists, indicating potential applications in cardiovascular medicine. researchgate.net
| Potential Biological Target Class | Example Target | Associated Therapeutic Area | Rationale / Supporting Evidence |
|---|---|---|---|
| Enzymes | Protein Kinases | Oncology | Related compounds are intermediates for PK inhibitors. chemicalbook.com |
| Bacterial/Fungal Proteins | Essential enzymes or structural proteins | Infectious Diseases | Analogs have shown antibacterial and antifungal activity. researchgate.net |
| G-Protein Coupled Receptors (GPCRs) | α1-Adrenoceptors | Cardiovascular Disease | The broader phenoxyalkylamine class has known antagonists. researchgate.net |
| Ion Channels | Sodium or Calcium Channels | Anesthesiology | Related structures are used to produce local anesthetics. chemicalbook.com |
Advanced Computational and Data-Driven Research
Computational chemistry and data-driven approaches are indispensable tools for accelerating drug discovery and minimizing the costs and time associated with laboratory research. nih.gov For this compound, these methods can provide profound insights into its structure-activity relationships, guiding the design of new, more potent, and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) studies are a primary example. By developing mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the potency of novel, unsynthesized molecules. nih.govnih.gov A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be applied to a library of this compound derivatives to understand how steric and electrostatic fields influence their interaction with a specific biological target, such as a kinase or receptor binding pocket. researchgate.net This information is crucial for rational drug design.
Molecular docking simulations can further elucidate the binding modes of these compounds at the atomic level. By virtually screening derivatives against the three-dimensional structures of target proteins, researchers can prioritize the synthesis of candidates with the most favorable binding energies and interaction profiles. In silico methods can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity, helping to identify and eliminate compounds with undesirable characteristics early in the discovery process. nih.gov
| Computational Method | Objective | Application for this compound Research |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity from chemical structure. nih.gov | Develop models to predict the anticancer or antimicrobial activity of new derivatives. |
| Molecular Docking | Simulate the binding of a molecule to a target protein. | Visualize how derivatives bind to targets like protein kinases or adrenoceptors. |
| Virtual Screening | Computationally screen large libraries of compounds for potential activity. | Identify promising new derivatives from a virtual library for future synthesis. |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. | Assess the drug-likeness of designed analogs to reduce late-stage failures. |
Potential in Advanced Materials and Nanoscience
Beyond its biomedical potential, the functional groups within this compound make it an intriguing candidate for applications in materials science and nanotechnology. The primary amine group serves as a versatile reactive handle, allowing the molecule to be covalently attached to surfaces, polymers, or nanoparticles. The nitrophenoxy group possesses specific electronic properties that can be exploited in the design of functional materials.
One potential application is in the development of advanced polymers and coatings. Incorporating the nitrophenoxy moiety into polymer backbones could enhance properties such as thermal stability or alter the material's optical and electronic characteristics. The amine functionality allows for its use as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides or polyimides.
In nanoscience, this compound could be used as a surface modification agent or a capping ligand in the synthesis of nanoparticles. Attaching this molecule to the surface of metallic or semiconductor nanoparticles could improve their stability and dispersibility in various media. Furthermore, the nitro group can be chemically reduced to an amine, providing a secondary reactive site for further functionalization, enabling the creation of complex, multifunctional nanomaterials for applications in sensing, catalysis, or drug delivery. The broader trend of using organic molecules in the green synthesis of nanomaterials, such as biocompatible graphene, highlights the potential for this compound in creating novel nano-architectures. nih.gov
| Field | Potential Application | Role of this compound |
|---|---|---|
| Polymer Science | High-performance polymers, functional coatings | Monomer or additive to enhance thermal or optical properties. |
| Surface Chemistry | Modification of surfaces (e.g., silicon wafers, metals) | Acts as a molecular linker via its amine group for surface functionalization. |
| Nanoscience | Functionalization of nanoparticles | Serves as a capping or stabilizing agent to control nanoparticle growth and properties. |
| Sensing Technology | Chemical sensors | The nitroaromatic group can act as a recognition element for certain analytes. |
Challenges and Opportunities in Translational Research
Translating a promising chemical compound from a laboratory discovery into a clinically or commercially viable product is a complex and challenging endeavor. nih.gov For this compound and its derivatives, this journey involves overcoming several hurdles often referred to as the "Valley of Death," where many promising discoveries fail due to a lack of funding or resources. nfcr.org
Challenges:
Funding: Securing consistent financial support for preclinical studies, proof-of-concept experiments, and early-phase clinical trials is a major obstacle. nfcr.orgrarediseasemoonshot.eu
Preclinical to Clinical Transition: A significant challenge is the high failure rate of compounds that show promise in animal models but lack efficacy in humans. nih.gov Developing predictive preclinical models is crucial.
Regulatory Navigation: The path to regulatory approval (e.g., through the Food and Drug Administration) is rigorous, requiring extensive data on manufacturing, quality control, and safety. rarediseasemoonshot.eucytivalifesciences.com
Scalability and Manufacturing: Developing a cost-effective and scalable synthesis process that adheres to Good Manufacturing Practice (GMP) standards can be a significant technical and financial hurdle. cytivalifesciences.com
Opportunities:
Systematic Repurposing: Given that the phenoxyethanamine scaffold is present in existing drugs, there is an opportunity to systematically investigate derivatives for new therapeutic uses ("repurposing"), which can shorten development timelines. nih.gov
Biomarker Development: Identifying and validating biomarkers early in the research process can help select patient populations most likely to respond to a potential therapy, improving clinical trial success rates. nih.gov
Collaborations: Strategic partnerships between academic researchers, biotech companies, and larger pharmaceutical firms can help bridge the funding and expertise gaps that often stall translational research. cytivalifesciences.com
Innovative Trial Design: Adopting novel clinical trial designs, such as platform trials, can increase the efficiency and success rate of clinical development, particularly for targeted therapies. rarediseasemoonshot.eu
Successfully navigating these challenges while leveraging the available opportunities will be key to realizing the full translational potential of this compound and its future derivatives.
| Factor | Description |
|---|---|
| Challenge: The "Valley of Death" | The funding gap between basic research and clinical development where many promising compounds are abandoned. nfcr.org |
| Opportunity: De-risking Strategies | Using computational data and validated biomarkers to reduce the perceived risk of a project, making it more attractive to investors. nih.gov |
| Challenge: Predictive Validity | The difficulty of preclinical models (cell cultures, animal studies) in accurately predicting human efficacy and safety. nih.gov |
| Opportunity: Public-Private Partnerships | Collaborations that bring together academic innovation with industry resources and expertise to accelerate development. rarediseasemoonshot.eu |
| Challenge: Manufacturing Complexity | Transitioning from small-scale lab synthesis to large-scale, regulated manufacturing processes. cytivalifesciences.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-nitrophenoxy)ethanamine, and how can reaction efficiency be optimized?
- Methodology : A two-step synthesis is typical:
Nitro-phenoxylation : React 4-nitrophenol with a halogenated ethanamine derivative (e.g., 2-chloroethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm).
- Optimization : Adjust stoichiometry (excess 4-nitrophenol to drive etherification) and temperature (60–80°C for faster kinetics). Conduct kinetic studies using in-situ FTIR to track nitro group stability .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
- NMR : Acquire ¹H and ¹³C NMR spectra in CDCl₃ or DMSO-d₆. Key signals: aromatic protons (δ 7.5–8.2 ppm for nitro-substituted benzene), ethanamine chain (δ 3.8–4.2 ppm for OCH₂, δ 2.7–3.1 ppm for NH₂CH₂) .
- Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ at m/z 183.1 (exact mass: 182.18 g/mol) .
- Elemental Analysis : Verify C, H, N, O percentages match theoretical values (C: 52.75%, H: 5.53%, N: 15.38%, O: 26.34%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE Requirements :
- Respiratory : Use NIOSH-approved N95/P2 respirators if airborne particles are generated during synthesis .
- Skin/eye protection : Nitrile gloves (tested for chemical permeation) and safety goggles with side shields .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drainage due to nitro group persistence .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Approaches : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. The nitro group’s electron-withdrawing nature directs nucleophilic attack to the ethanamine chain’s β-carbon .
- Validation : Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots from HPLC data) .
Q. What experimental strategies resolve contradictions in spectroscopic data for nitro-aromatic ethanamine derivatives?
- Case Study : If NMR shows unexpected splitting in ethanamine protons:
Variable Temperature NMR : Assess rotational barriers around the C–O bond (e.g., coalescence temperature studies in DMSO-d₆) .
X-ray Crystallography : Resolve conformational ambiguity using SHELX software for structure refinement (Mo Kα radiation, R-factor < 0.05) .
Q. How does the nitro group in this compound influence its stability under acidic or oxidative conditions?
- Stability Testing :
- Acidic Conditions : Reflux in 1M HCl; monitor nitro group reduction to amine via UV-Vis (loss of absorbance at 400 nm) .
- Oxidative Stress : Expose to H₂O₂ (3% w/v) and track degradation products using LC-MS/MS (e.g., nitroso or hydroxylamine intermediates) .
Q. What methodologies enable the detection of trace impurities in this compound batches?
- Advanced Techniques :
- HPLC-MS/MS : Use a Q-TOF detector to identify side products (e.g., unreacted 4-nitrophenol or di-alkylated byproducts) with LOD < 0.1% .
- NMR Relaxation Measurements : Apply T₁/T₂ relaxation filters to suppress major component signals and amplify impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
